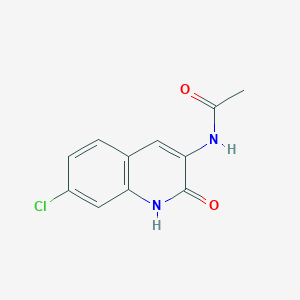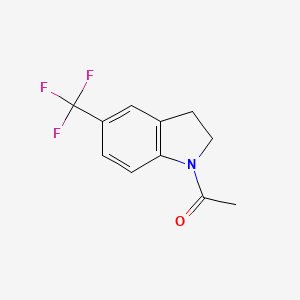![molecular formula C16H11NO B11875744 2H-Benzo[h]pyrano[3,2-f]quinoline CAS No. 217-84-5](/img/structure/B11875744.png)
2H-Benzo[h]pyrano[3,2-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzo[h]pyrano[3,2-f]quinoline is a heterocyclic compound that features a fused ring system combining a benzene ring, a pyran ring, and a quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzo[h]pyrano[3,2-f]quinoline typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65–98%) without the need for a metal catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot multicomponent reaction described above offers a scalable and efficient approach suitable for industrial applications due to its simplicity and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Benzo[h]pyrano[3,2-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different chemical and physical properties .
Aplicaciones Científicas De Investigación
2H-Benzo[h]pyrano[3,2-f]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2H-Benzo[h]pyrano[3,2-f]quinoline varies depending on its application. In the context of its anti-diabetic properties, the compound acts as an α-glucosidase inhibitor, interacting with key residues in the enzyme’s active site to reduce blood glucose levels . The molecular targets and pathways involved in its mechanism of action include the inhibition of carbohydrate digestion and absorption, leading to lower postprandial blood glucose levels .
Comparación Con Compuestos Similares
Pyrano[2,3-b]quinoline: Shares a similar fused ring system but differs in the position of the pyran ring.
Benzo[h]quinoline: Lacks the pyran ring, resulting in different chemical properties.
Quinoline: A simpler structure without the fused benzene and pyran rings.
Uniqueness: 2H-Benzo[h]pyrano[3,2-f]quinoline is unique due to its specific ring fusion, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
217-84-5 |
|---|---|
Fórmula molecular |
C16H11NO |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
3-oxa-12-azatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),5,8(13),9,11,14,16-octaene |
InChI |
InChI=1S/C16H11NO/c1-2-6-13-11(5-1)15-12(7-3-9-17-15)14-8-4-10-18-16(13)14/h1-9H,10H2 |
Clave InChI |
IICXIUXMGJKDNV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C(O1)C3=CC=CC=C3C4=C2C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)




![7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11875700.png)

![1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione](/img/structure/B11875711.png)
![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)





